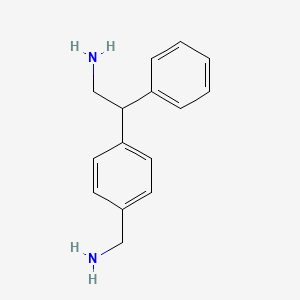
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a phenylethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)-2-phenylethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by reduction and amination steps. For instance, a Friedel-Crafts acylation can introduce an acyl group onto a benzene ring, which is then reduced to an alkane. Subsequent nitration and reduction steps introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs catalytic hydrogenation and other efficient reduction techniques to ensure high throughput and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the aminomethyl group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is frequently employed.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Aminomethyl)phenyl)-2-phenylethanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The aminomethyl group plays a crucial role in binding to active sites, influencing the compound’s biological effects. Pathways involved may include neurotransmitter modulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A simpler structure lacking the aminomethyl group.
Amphetamine: Contains a similar phenylethylamine backbone but with additional methyl groups.
Methamphetamine: An N-methylated derivative of amphetamine with enhanced potency.
Uniqueness
2-(4-(Aminomethyl)phenyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group allows for unique interactions with molecular targets, differentiating it from other phenylethylamines.
Eigenschaften
CAS-Nummer |
828928-22-9 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)phenyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H18N2/c16-10-12-6-8-14(9-7-12)15(11-17)13-4-2-1-3-5-13/h1-9,15H,10-11,16-17H2 |
InChI-Schlüssel |
SFBZZBYOHMABHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


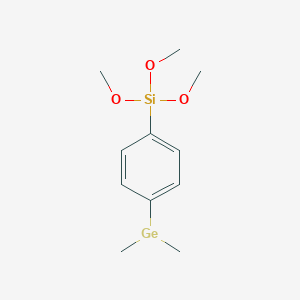

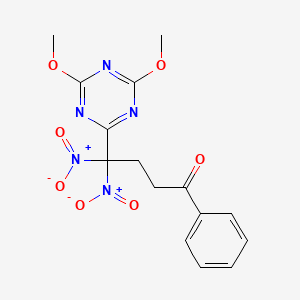
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

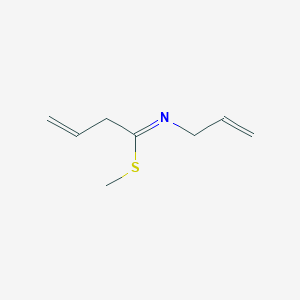

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)

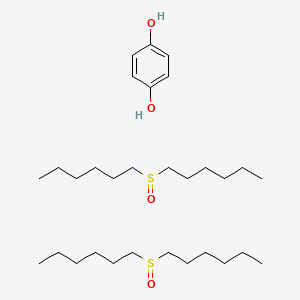
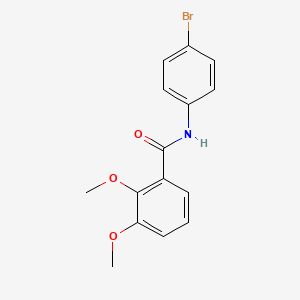
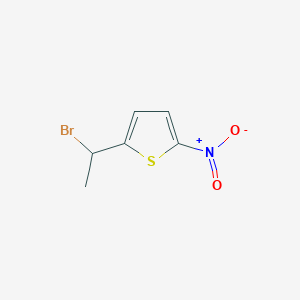
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)

